n-Propyl 4-Hydroxybenzoate--d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

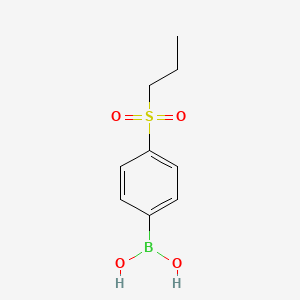

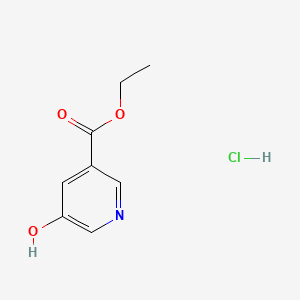

N-Propyl 4-Hydroxybenzoate–d4, also known as Propylparaben, is a derivative of p-hydroxybenzoate . It is used as an antimicrobial preservative in pharmaceuticals, foods, cosmetics, and shampoos . It is also widely used in personal care products like creams, lotions, and bath products .

Synthesis Analysis

Propyl 4-hydroxybenzoate can be prepared by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . It crystallizes in the monoclinic space group P2 1 /c .Molecular Structure Analysis

The molecular formula of n-Propyl 4-Hydroxybenzoate–d4 is C₁₀H₁₂O₃ . Its molar mass is 180.2 g/mol .Chemical Reactions Analysis

The thermochemical properties of a homological series of the alkyl 4-hydroxybenzoates (alkyl = methyl, ethyl, n -propyl, and n -butyl) were studied by combustion calorimetry, transpiration, static method, and DSC .Aplicaciones Científicas De Investigación

Pharmaceuticals

n-Propyl 4-Hydroxybenzoate is used as an antimicrobial preservative in pharmaceutical products. Its deuterated form, n-Propyl 4-Hydroxybenzoate–d4, could be used in pharmaceutical research to study the metabolism and pharmacokinetics of this compound through isotopic labeling, which allows for tracking within biological systems .

Food Industry

As a food additive, n-Propyl 4-Hydroxybenzoate serves as a preservative to prevent spoilage by microbial growth. The deuterated variant could be utilized in food science research to understand its behavior in various food matrices and its stability under different storage conditions .

Cosmetics

This compound is widely used as a preservative in personal care products like creams, lotions, and bath products. In cosmetic research, n-Propyl 4-Hydroxybenzoate–d4 can be employed to investigate its absorption and long-term effects on the skin .

Environmental Studies

Research into endocrine disruptors often involves structural analogs of natural hormones that can act as agonists or antagonists of hormone receptors. n-Propyl 4-Hydroxybenzoate–d4 could be used in environmental studies to trace the presence and effects of such disruptors in ecosystems .

Nonlinear Optical Applications

The presence of a benzene ring makes benzoates excellent candidates for nonlinear optical applications. The deuterated form could be used in materials science to study the thermal, mechanical, and topological properties of benzoates for potential use in optical devices .

Thermochemical Research

Thermochemical properties of alkyl 4-hydroxybenzoates have been studied for their energetic values. n-Propyl 4-Hydroxybenzoate–d4 could be valuable in such research to provide insights into the effects of isotopic substitution on thermochemical properties .

Safety and Hazards

N-Propyl 4-Hydroxybenzoate–d4 is classified as an acute aquatic hazard (Category 2) and a long-term aquatic hazard (Category 3) . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of n-Propyl 4-Hydroxybenzoate--d4 can be achieved through the esterification reaction between 4-Hydroxybenzoic acid and n-Propanol using a deuterated catalyst.", "Starting Materials": [ "4-Hydroxybenzoic acid", "n-Propanol", "Deuterated catalyst" ], "Reaction": [ "Step 1: Dissolve 4-Hydroxybenzoic acid in n-Propanol", "Step 2: Add deuterated catalyst to the mixture", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Cool the mixture and extract the product using a suitable solvent", "Step 5: Purify the product using column chromatography or recrystallization" ] } | |

Número CAS |

1219802-67-1 |

Nombre del producto |

n-Propyl 4-Hydroxybenzoate--d4 |

Fórmula molecular |

C10H12O3 |

Peso molecular |

184.227 |

Nombre IUPAC |

propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |

Clave InChI |

QELSKZZBTMNZEB-LNFUJOGGSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)O |

Sinónimos |

n-Propyl 4-Hydroxybenzoate--d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)